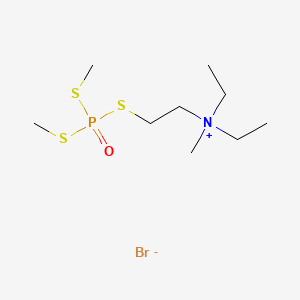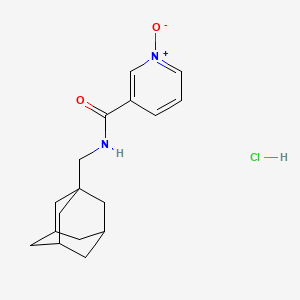
Acetanilide, 2'-chloro-2-(diethylamino)-6'-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium chloride: is an organic compound that belongs to the class of monoalkylamines It is characterized by the presence of a chloro-substituted aniline group, a diethylazanium group, and an oxoethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium chloride typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylaniline, which is prepared from 3-chloro-5-methyl-4-nitroaniline through a series of reactions including diazotization and reduction.
Intermediate Formation: The intermediate is then reacted with diethylamine and an appropriate oxoethylating agent under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, cost, and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the chloro-substituted aniline group.
Reduction: Reduction reactions can target the oxoethyl linkage or the aniline group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Products may include various oxidized derivatives of the aniline group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chemistry:
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry:
Mécanisme D'action
The mechanism of action of [2-(2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. The chloro-substituted aniline group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The diethylazanium group can enhance the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2-chloro-6-methylaniline: Shares the chloro-substituted aniline group but lacks the oxoethyl and diethylazanium groups.
2-chloro-6-methylphenol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness:
Enhanced Binding: The presence of the diethylazanium group enhances binding affinity and specificity compared to similar compounds.
Versatility: The compound’s structure allows for diverse chemical reactions and applications, making it more versatile than its analogs.
Propriétés
Numéro CAS |
77966-50-8 |
|---|---|
Formule moléculaire |
C13H20Cl2N2O |
Poids moléculaire |
291.21 g/mol |
Nom IUPAC |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-12(17)15-13-10(3)7-6-8-11(13)14;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H |
Clé InChI |
TZXLXXSGSNMWIS-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)CC(=O)NC1=C(C=CC=C1Cl)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


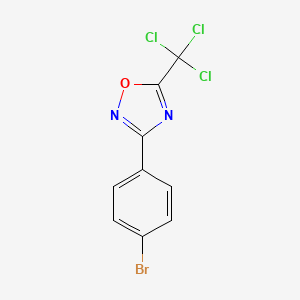
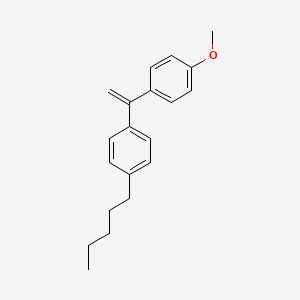
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
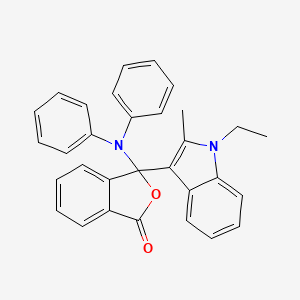
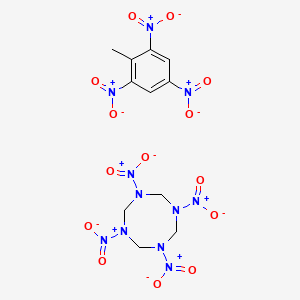

![5-fluoro-3-phenyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-1H-indole](/img/structure/B13765989.png)

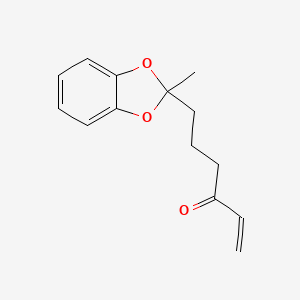
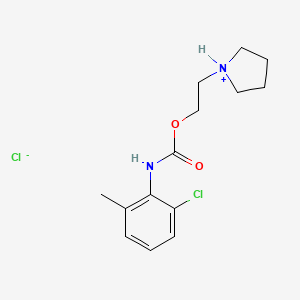
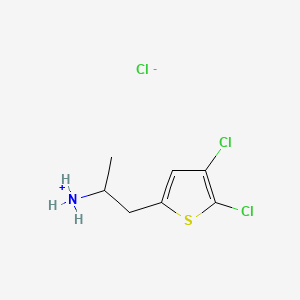
![2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine](/img/structure/B13766021.png)
